molecular formula C6H3ClF3N B1590180 5-Chloro-2-(trifluoromethyl)pyridine CAS No. 349-94-0

5-Chloro-2-(trifluoromethyl)pyridine

Cat. No. B1590180
CAS RN: 349-94-0
M. Wt: 181.54 g/mol
InChI Key: JRUFUZIAZUPVQK-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)pyridine (5-CF3P) is an organic compound that has been widely studied due to its unique properties and potential applications in various scientific fields. It is a colorless, volatile liquid with a pungent odor and a boiling point of 114.2 °C. 5-CF3P has been used in the synthesis of various compounds and is a key intermediate in the production of pharmaceuticals, agrochemicals, and other industrial compounds. In addition, 5-CF3P has been studied for its potential applications in drug delivery systems, gene delivery, and tissue engineering.

Scientific Research Applications

  • Pharmaceutical Industry

    • Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
    • Results or Outcomes : Many candidates are currently undergoing clinical trials .
  • Chemical Intermediates

    • Summary of Application : 5-Chloro-2-(trifluoromethyl)pyridine is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Liquid Crystal Intermediates

    • Summary of Application : 5-Chloro-2-(trifluoromethyl)pyridine is used as a liquid crystal intermediate .
  • Herbicide Intermediates

    • Summary of Application : 5-Chloro-2-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of fluazifop-P-butyl and haloxyfop-R-methyl, which are herbicides .
  • Insecticide Intermediates

    • Summary of Application : 5-Chloro-2-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of chlorfluazuron, which is an insecticide .
  • Preparation of (trifluoromethyl)pyridyllithiums

    • Summary of Application : 5-Chloro-2-(trifluoromethyl)pyridine is used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
  • Synthesis of Metal-Organic Frameworks (MOFs)

    • Summary of Application : 5-Chloro-2-(trifluoromethyl)pyridine is used in the synthesis of metal-organic frameworks (MOFs) .
  • Synthesis of Methiodide Salts

    • Summary of Application : 5-Chloro-2-(trifluoromethyl)pyridine is used in the synthesis of methiodide salts .

properties

IUPAC Name

5-chloro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUFUZIAZUPVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543147
Record name 5-Chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethyl)pyridine

CAS RN

349-94-0
Record name 5-Chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 349-94-0
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Synthesis routes and methods I

Procedure details

19.91 g of 2-hydrazino-3-chloro-6-trifluoromethyl pyridine from the small batch and 30.19 g from the large batch were combined (50.10 g total, 0.237 mol) in a 2 L, three-neck flask with a mechanical stirrer and an addition funnel. Dichloromethane (190 g) and sodium hydroxide (237 g, 1N solution) were added to the flask. Sodium hypochlorite (NaOCl) (354 g, 0.238 mol, 5% solution) was charged to the addition funnel. The sodium hypochlorite solution was added over 1 hour as the solution turned yellow, then orange, and then purple-brown. The conversion was approximately 36% at the end of the sodium hypochlorite addition. The solution was stirred for an additional 6.5 hours, at which point the conversion was about 98%. Agitation was stopped and the solution was left overnight. The next morning, sodium hypochlorite (9 g, 0.006 mol, 5% solution) was added, and the solution was stirred for 1.5 hours, at which point sampling indicated that there was less than 1% starting material. The layers were separated and the aqueous layer was extracted twice with dichloromethane (100 mL). The organic layers were combined, washed with water, dried with magnesium sulfate, filtered, and concentrated on the rotovap to give 46.44 g of crude 3-chloro-6-trifluoromethyl pyridine.
Name
2-hydrazino-3-chloro-6-trifluoromethyl pyridine
Quantity
19.91 g
Type
reactant
Reaction Step One
Quantity
354 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9 g
Type
reactant
Reaction Step Five
Quantity
237 g
Type
reactant
Reaction Step Six
Quantity
190 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The remaining 2-hydrazino-3-chloro-6-trifluoromethyl pyridine (63.36 g, 0.299 mol) was dissolved in dichloromethane (600 g) and charged to a 2 L, three-neck flask with a mechanical stirrer. Sodium hydroxide (300 g, 1N solution) was added, and sodium hypochlorite (NaCl) (448 g, 0.301 mol, 5% solution) was added in one portion. The solution was stirred for three hours after addition of the sodium hypochlorite, at which point sampling indicated the reaction was complete. The layers were separated, and the aqueous layer was extracted twice with dichloromethane (150 mL). The organic layers were combined, washed with water, dried with magnesium sulfate, filtered, and concentrated on the rotovap to give 60.2 g of 3-chloro-6-trifluoromethyl pyridine.
Name
2-hydrazino-3-chloro-6-trifluoromethyl pyridine
Quantity
63.36 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
448 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a 10-mL sealed tube purged and maintained with an inert atmosphere of nitrogen, was placed a solution of KF (53 mg, 0.91 mmol, 1.10 equiv) in NMP (3 mL), CuI (175 mg, 0.92 mmol, 1.10 equiv), trimethyl(trifluoromethyl)silane (119 mg, 0.84 mmol, 1.00 equiv) and 5-chloro-2-iodopyridine (as prepared in the previous step, 200 mg, 0.84 mmol, 1.00 equiv). The reaction mixture was stirred overnight at 60° C. The reaction was then quenched by the addition of 20 mL of ammonia (12%). The resulting solution was extracted with 2×20 mL of ethyl acetate. The combined organic layers were washed with 50 ml of brine, dried (Na2SO4), and concentrated to yield 5-chloro-2-(trifluoromethyl)pyridine as a yellow oil.
Name
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
175 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-(trifluoromethyl)pyridine
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Reactant of Route 6
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5-Chloro-2-(trifluoromethyl)pyridine

Citations

For This Compound
8
Citations
E McBee, H Hass, E Hodnett - Industrial & Engineering Chemistry, 1947 - ACS Publications
The chlorination apparatus consisted of a vertical Pyrex tube, 75 mm. in diameter and 120 cm. long, sealed at one end and closed at the top with a rubber stopper. Two 8-mm. Pyrex …
Number of citations: 34 pubs.acs.org
F Cottet, M Schlosser - Tetrahedron, 2004 - Elsevier
Although there are many conceivable ways to funtionalize, and specifically carboxylate, 2-chloro-4-(trifluoromethyl)pyridine optionally at all three vacant positions, it is more …
Number of citations: 26 www.sciencedirect.com
E Masson, E Marzi, F Cottet, C Bobbio, M Schlosser - 2005 - Wiley Online Library
The metalation of 2,3‐, 2,6‐, 2,4‐ and 3,5‐dichlorobenzotrifluorides can be readily effected with standard reagents such as lithium diisopropylamide, lithium 2,2,6,6‐tetramethylpiperidide…
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Fluorine remains an insiders' tip in the life sciences as it enables the fine‐tuning of biological properties. However, the synthesis of fluorine‐substituted target compounds is not always …
Number of citations: 607 onlinelibrary.wiley.com
HT Shahzadi, S Fatima, N Akhter, M Alazmi… - ACS …, 2022 - ACS Publications
Iridium-catalyzed C–H borylation of CF 3 -substituted pyridines is described in this paper. The boronic ester group can be installed on the α, β, or γ position of pyridine by an appropriate …
Number of citations: 3 pubs.acs.org
M Schlosser - Synlett, 2007 - thieme-connect.com
Halogens, in particular fluorine atoms, are favorite tools to fine-tune the chemical and biological properties of pharmaceutical or agricultural development products. At the same time, …
Number of citations: 12 www.thieme-connect.com
A Ghosh, JA Walker Jr, A Ellern, LM Stanley - ACS Catalysis, 2016 - ACS Publications
We report a strategy that combines alkene hydroacylation and enantioselective α-(hetero)arylation reactions to form a wide variety of nitrogen-containing heterocyclic ketones bearing α-…
Number of citations: 38 pubs.acs.org
M Schlosser, F Mongin - Chemical Society Reviews, 2007 - pubs.rsc.org
Pyridines carrying heterosubstituents (such as carboxy, amido, amino, alkoxy or trifluoromethyl groups or solely individual halogen atoms) can be readily and site selectively metalated. …
Number of citations: 251 pubs.rsc.org

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